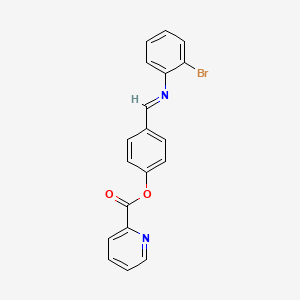

5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

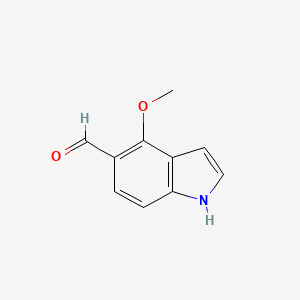

The compound of interest, 5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine, is a derivative of the thiadiazole class. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are known for their diverse pharmacological activities and are used in various chemical applications.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions and the formation of the thiadiazole ring. For example, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, a related compound, is achieved through esterification, hydrazination, salt formation, and cyclization steps . Although the exact synthesis route for this compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and HRMS, and confirmed by single-crystal X-ray diffraction . The crystal structure can provide insights into the geometry, bond lengths, bond angles, and torsion angles of the molecule. Density functional theory (DFT) calculations are also used to predict electronic properties and to compare with experimental data .

Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, a 5-chloro-2,3-diphenyltetrazolium salt reacts with amines in the presence of an inorganic base to yield 5-aminotetrazolium salts or 3-phenylazo-1,2,4-triazoles depending on the conditions . This indicates that the chloro group on the thiadiazole ring can be reactive and may be substituted under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, electronic distribution, and potential applications. For example, the compound 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol exhibits potential as a nonlinear optical (NLO) material due to its electronic properties and hyperpolarizability . The physical properties such as melting points, solubility, and stability can be assessed through techniques like TGA/DTA and UV-Visible spectroscopy .

科学的研究の応用

Anti-inflammatory Activity

The synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, including compounds structurally related to 5-chloro-N-(3,4-dimethoxyphenethyl)-4-tosylthiazol-2-amine, have demonstrated significant anti-inflammatory activities. These compounds were found to directly inhibit 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation-related diseases such as asthma and rheumatoid arthritis. The study emphasizes the potential of these derivatives in treating inflammation-related conditions by inhibiting leukotriene synthesis (J. Suh, Eul Kgun Yum, H. Cheon, Y. Cho, 2012).

Structural and Electronic Properties

Research focusing on the structure of related 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole compounds has provided valuable insights into their molecular structure through spectroscopic techniques and single-crystal X-ray diffraction. Theoretical studies including density functional theory (DFT) calculations have been employed to examine the electronic properties, vibrational frequencies, and molecular electrostatic potential maps, offering a foundation for understanding the reactivity and potential applications of these compounds in various fields, including material science (Nagaraju Kerru, Lalitha Gummidi, S. V. Bhaskaruni, S. Maddila, Parvesh Singh, S. B. Jonnalagadda, 2019).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, closely related to the chemical structure , have been investigated for their corrosion inhibition performances on iron metal. Through DFT calculations and molecular dynamics simulations, these studies predict the compounds' efficiency in protecting against corrosion, a significant concern in various industrial applications. The theoretical data align well with experimental results, underscoring the potential of these derivatives as effective corrosion inhibitors (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).

Antiviral and Antimicrobial Activities

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed compounds with specific antiviral activities against the tobacco mosaic virus. This research highlights the potential for developing new antiviral agents based on the structural framework of thiazole derivatives (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, Yuping Zhang, 2010). Additionally, various thiazole derivatives have demonstrated broad-spectrum antimicrobial activities, suggesting their utility in combating bacterial and fungal pathogens (L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, 2021).

特性

IUPAC Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S2/c1-13-4-7-15(8-5-13)29(24,25)19-18(21)28-20(23-19)22-11-10-14-6-9-16(26-2)17(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLGYINYUNNCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCC3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)

![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)

![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)

![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)